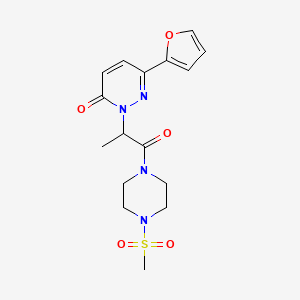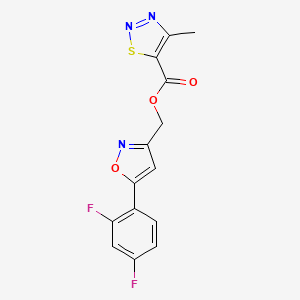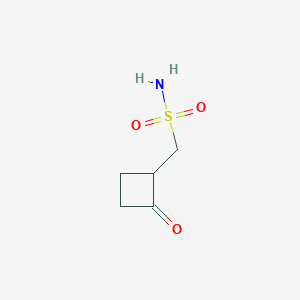
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol, also known as THP-PROT, is a chiral alcohol that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been studied for its potential applications in medicinal chemistry, specifically as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in signal transduction and are involved in numerous physiological processes. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has shown promising results as a GPCR ligand, with studies suggesting its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol as a GPCR ligand involves its binding to the receptor and inducing conformational changes that result in downstream signaling pathways. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been shown to selectively target specific GPCRs, including the mu-opioid receptor and the cannabinoid receptor, among others.
Biochemical and Physiological Effects
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. Studies have also suggested its potential use as an antidepressant and anxiolytic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is its chiral nature, which allows for the selective production of one enantiomer. This is particularly useful in medicinal chemistry, where the enantiomeric purity of a compound can significantly affect its pharmacological properties. However, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol's limited solubility and stability can pose challenges in its use in lab experiments.
Future Directions
There are several future directions for the study of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol. One area of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol as a GPCR ligand and its potential applications in the treatment of various diseases. Other potential areas of research include the use of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol in materials science and the development of novel chiral catalysts for its synthesis.
Synthesis Methods
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol can be synthesized through several methods, including asymmetric synthesis and racemic synthesis. Asymmetric synthesis involves the use of chiral reagents or catalysts to selectively produce one enantiomer of the compound. Racemic synthesis, on the other hand, produces a mixture of both enantiomers. One of the most common methods for synthesizing (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is through the reduction of the corresponding ketone using a chiral auxiliary or chiral catalyst.
properties
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOCODACBMOGQ-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2442697.png)
![7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2442700.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2442708.png)

![8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2442710.png)





![2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B2442719.png)